molecular formula C10H17NO3 B1357988 2-(2-Cyclohexylacetamido)acetic acid CAS No. 63942-64-3

2-(2-Cyclohexylacetamido)acetic acid

Cat. No.: B1357988
CAS No.: 63942-64-3
M. Wt: 199.25 g/mol
InChI Key: VDNMXWRIILTOEY-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylacetamido)acetic acid is an organic compound with the molecular formula C10H17NO3. It is also known by its IUPAC name, [(cyclohexylacetyl)amino]acetic acid. This compound is characterized by the presence of a cyclohexyl group attached to an acetamido group, which is further connected to an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylacetamido)acetic acid typically involves the reaction of cyclohexylamine with chloroacetic acid. The reaction proceeds through the formation of an intermediate, cyclohexylacetamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include the use of a solvent such as water or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylacetamido)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyclohexylacetamido)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N-(cyclohexylacetyl)-: Similar in structure but with different functional groups.

    Cyclohexylamine derivatives: Compounds with similar cyclohexyl groups but different substituents.

Uniqueness

2-(2-Cyclohexylacetamido)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(2-cyclohexylacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNMXWRIILTOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611356
Record name N-(Cyclohexylacetyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63942-64-3
Record name N-(Cyclohexylacetyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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